2-azido-N-(2-thienylmethyl)acetamide
Overview
Description
2-azido-N-(2-thienylmethyl)acetamide is a versatile chemical compound utilized in various scientific research fields. This compound showcases immense potential in drug discovery, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Azido compounds are known for their wide variety of applications in medicinal chemistry and molecular biology .
Mode of Action
Α-azido ketones, a class of compounds to which 2-azido-n-(2-thienylmethyl)acetamide belongs, are known to react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (i) catalyzed alkyne-azide 1,3-cycloaddition reaction .
Biochemical Pathways
Α-azido ketones are known to produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .
Result of Action
Molecules derived from α-azido ketones display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-hiv, antitumor activities and agrochemical applications .
Biochemical Analysis
Biochemical Properties
2-azido-N-(2-thienylmethyl)acetamide plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” These interactions are often facilitated by copper(I) catalysts, leading to the formation of stable triazole rings. The compound’s ability to form triazoles makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to the modulation of signaling cascades, potentially altering the expression of specific genes. Additionally, its impact on cellular metabolism can result in changes in energy production and utilization, affecting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This process, often catalyzed by copper(I), results in the formation of triazole rings, which can inhibit or activate enzymes, alter protein function, and influence gene expression. The compound’s azido group is highly reactive, allowing it to participate in various biochemical reactions that can modify the activity of target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cell death or organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s ability to participate in azide-alkyne cycloaddition reactions also plays a role in its metabolic processing, leading to the formation of triazole-containing metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can carry out its biochemical functions. The compound’s localization can affect its activity and function, as it needs to be in the right place to interact with its target biomolecules .
Preparation Methods
One common method includes the reaction of 2-thienylmethylamine with chloroacetyl chloride to form 2-chloro-N-(2-thienylmethyl)acetamide, which is then treated with sodium azide to yield 2-azido-N-(2-thienylmethyl)acetamide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-azido-N-(2-thienylmethyl)acetamide undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like 1,4-dithiothreitol (DTT) or thioacetic acid.
Cycloaddition: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction catalyzed by copper (I) (CuAAC, Sharpless-Meldal reaction).
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-azido-N-(2-thienylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, including triazoles and amides.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking purposes.
Industry: The compound is used in materials science for the development of new materials with unique properties.
Comparison with Similar Compounds
2-azido-N-(2-thienylmethyl)acetamide is similar to other azido compounds, such as α-azido ketones and azido polysaccharides. its unique structure, which includes a thienylmethyl group, provides distinct reactivity and applications. Similar compounds include:
α-azido ketones: Known for their versatility in synthesizing heterocyclic compounds.
Azido polysaccharides: Used in the modification of natural polymers for biomedical applications.
Properties
IUPAC Name |
2-azido-N-(thiophen-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMLIVRCKHKKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.